Ethyl 2-cyano-3-(dimethylamino)acrylate
Overview
Description
Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C8H12N2O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, particularly in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .
Mechanism of Action
Target of Action
Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are various biochemical entities involved in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of a wide range of organic compounds . The exact mode of action depends on the specific synthesis process and the other reactants involved.
Pharmacokinetics
It’s important to note that the compound is an irritant and can cause harm if inhaled, ingested, or if it comes into contact with the skin .
Result of Action
The primary result of the action of this compound is the synthesis of a variety of organic compounds, including carbonyl compounds, peptides, and heterocyclic compounds . These compounds have a wide range of applications in biochemistry and medicine.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions largely depends on the specific reactions and conditions involved.
Cellular Effects
It is known that this compound can potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is important to handle this compound with appropriate protective equipment .
Molecular Mechanism
It is known that this compound can participate in various chemical reactions as an intermediate, potentially interacting with various biomolecules and influencing gene expression, enzyme activity, and other molecular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light and air .
Dosage Effects in Animal Models
It is known that this compound can potentially cause skin irritation, serious eye irritation, and respiratory irritation .
Metabolic Pathways
It is known that this compound can participate in various chemical reactions as an intermediate, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known that this compound is soluble in organic solvents such as ethanol or dimethylformamide .
Subcellular Localization
Given its chemical properties, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell .
Preparation Methods
Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acrylate with dimethylaminoacetonitrile under inert atmosphere . The reaction typically requires appropriate temperature and reaction time to ensure optimal yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize efficiency and purity .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: It can polymerize in the presence of suitable catalysts to form polymers with specific properties.
Common reagents used in these reactions include bases, acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-cyano-3-(dimethylamino)acrylate can be compared with other similar compounds such as:
Ethyl cyanoacrylate:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(dimethylamino)acrylate: Lacks the cyano group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPXNTYHXGQOO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-87-9 | |
Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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